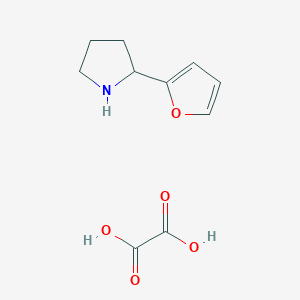
2-(Furan-2-yl)pyrrolidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-2-yl)pyrrolidine oxalate is a compound that combines a furan ring and a pyrrolidine ring The furan ring is a five-membered aromatic ring containing one oxygen atom, while the pyrrolidine ring is a five-membered saturated ring containing one nitrogen atom The oxalate part of the compound is derived from oxalic acid, which is a dicarboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)pyrrolidine oxalate typically involves the formation of the furan and pyrrolidine rings followed by their coupling. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the furan ring can be synthesized through the cyclization of alkynyl oxiranes in the presence of p-toluenesulfonic acid and methanol . The pyrrolidine ring can be formed by the cyclization of amino alcohols or amino acids under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Furan-2-yl)pyrrolidine oxalate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.
Substitution: Both the furan and pyrrolidine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkyl halides, and organometallic reagents.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans and pyrrolidines.
Wissenschaftliche Forschungsanwendungen
2-(Furan-2-yl)pyrrolidine oxalate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug discovery and development.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Furan-2-yl)pyrrolidine oxalate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The furan and pyrrolidine rings can contribute to binding interactions through hydrogen bonding, hydrophobic interactions, and π-π stacking . The oxalate part of the compound can also participate in coordination with metal ions or other functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in medicinal chemistry.
Furan-2-carboxylic acid: A furan derivative with various biological activities.
Tetrahydrofuran: A reduced form of furan used as a solvent and in chemical synthesis.
Uniqueness
2-(Furan-2-yl)pyrrolidine oxalate is unique due to the combination of the furan and pyrrolidine rings, which can provide a diverse range of chemical and biological properties
Eigenschaften
Molekularformel |
C10H13NO5 |
|---|---|
Molekulargewicht |
227.21 g/mol |
IUPAC-Name |
2-(furan-2-yl)pyrrolidine;oxalic acid |
InChI |
InChI=1S/C8H11NO.C2H2O4/c1-3-7(9-5-1)8-4-2-6-10-8;3-1(4)2(5)6/h2,4,6-7,9H,1,3,5H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
ZJIQMQIXCPINLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C2=CC=CO2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


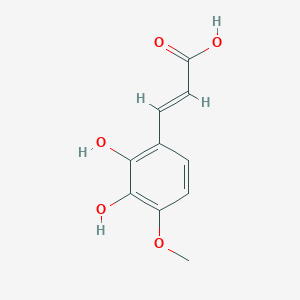

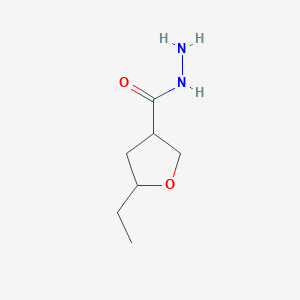
![4-(3,3,4,4,5,5-Hexafluoro-2-(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-en-1-yl)-5-methyl-2-phenyloxazole](/img/structure/B12856506.png)
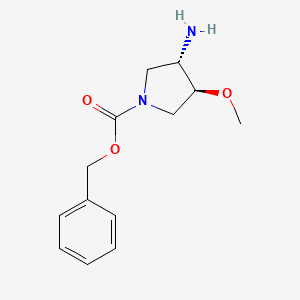

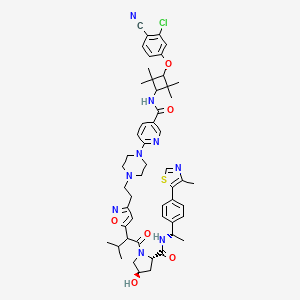
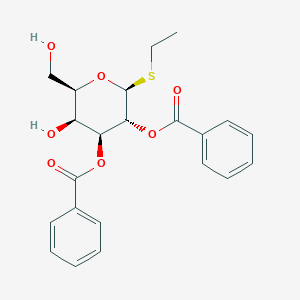

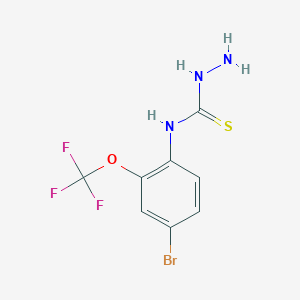
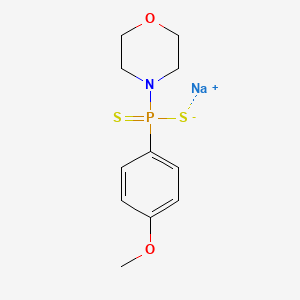

![1-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B12856550.png)
![(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(thiazol-4-yl)methanone](/img/structure/B12856560.png)
